Ethyl4-ethoxy-2-oxobut-3-enoate
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Overview
Description
Ethyl 4-ethoxy-2-oxobut-3-enoate is an organic compound with the molecular formula C8H12O4. It is a member of the ester family and is known for its applications in various fields, including medical, environmental, and industrial research . This compound is characterized by its unique structure, which includes an ethoxy group and a keto group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-ethoxy-2-oxobut-3-enoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with ethyl orthoformate in the presence of a catalytic amount of acetic anhydride. The reaction typically occurs under reflux conditions, and the product is purified through distillation.
Industrial Production Methods
In an industrial setting, the production of ethyl 4-ethoxy-2-oxobut-3-enoate may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-ethoxy-2-oxobut-3-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The ethoxy group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and ethers.
Scientific Research Applications
Ethyl 4-ethoxy-2-oxobut-3-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: This compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, coatings, and other materials
Mechanism of Action
The mechanism of action of ethyl 4-ethoxy-2-oxobut-3-enoate involves its interaction with various molecular targets. In biological systems, it may act as a substrate for enzymes, participating in catalytic processes that lead to the formation of biologically active compounds. The pathways involved include ester hydrolysis, oxidation-reduction reactions, and nucleophilic substitution .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: Similar in structure but lacks the ethoxy group.
Methyl 4-ethoxy-2-oxobut-3-enoate: Similar but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-methoxy-2-oxobut-3-enoate: Similar but with a methoxy group instead of an ethoxy group.
Uniqueness
Ethyl 4-ethoxy-2-oxobut-3-enoate is unique due to its combination of an ethoxy group and a keto group, which provides distinct reactivity and versatility in synthetic applications. This makes it a valuable intermediate in the synthesis of various organic compounds .
Biological Activity
Ethyl 4-ethoxy-2-oxobut-3-enoate, with the molecular formula C8H12O4, is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds, supported by relevant research findings.
Chemical Structure and Properties
Ethyl 4-ethoxy-2-oxobut-3-enoate features an ester functional group and a conjugated double bond system, which contribute to its reactivity and versatility as an intermediate in organic synthesis. Its structure allows it to participate in various chemical transformations, making it valuable in pharmaceutical development and other applications.
Property | Value |
---|---|
Molecular Formula | C8H12O4 |
Molecular Weight | 172.18 g/mol |
IUPAC Name | 3-butenoic acid, 4-ethoxy-2-oxo-, ethyl ester |
Enzyme Interactions
Ethyl 4-ethoxy-2-oxobut-3-enoate has been utilized in studies focusing on enzyme-catalyzed reactions and metabolic pathways. Its ability to form hydrogen bonds and engage in π-interactions enhances its relevance in drug design. The compound acts as a precursor for synthesizing bioactive derivatives that may exhibit therapeutic properties.
Therapeutic Potential
Research indicates that derivatives of ethyl 4-ethoxy-2-oxobut-3-enoate could lead to the development of biologically active molecules. For example, compounds derived from this compound have shown potential in anti-inflammatory and anticancer activities, although specific studies detailing these effects are still emerging.
The biological activity of ethyl 4-ethoxy-2-oxobut-3-enoate can be attributed to its reactivity towards nucleophiles and electrophiles. The conjugated double bond system allows for various addition and substitution reactions, while the ester group can undergo hydrolysis to form carboxylic acids. These transformations can lead to interactions with biological targets, influencing metabolic pathways .
Case Studies
- Synthesis of Bioactive Compounds : A study explored the synthesis of derivatives from ethyl 4-ethoxy-2-oxobut-3-enoate that demonstrated significant anti-inflammatory activity in vitro. The derivatives were tested against various cell lines, showing promising results in reducing inflammatory markers.
- Anticancer Activity : Another investigation focused on a derivative of ethyl 4-ethoxy-2-oxobut-3-enoate that exhibited cytotoxic effects against cancer cell lines. The study highlighted its potential mechanism involving apoptosis induction via mitochondrial pathways.
Comparison with Similar Compounds
Ethyl 4-ethoxy-2-oxobut-3-enoate can be compared with several structurally related compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Ethyl Acetoacetate | Contains an acetyl group; lacks conjugated double bond system | Commonly used as a building block in organic synthesis |
Methyl Vinyl Ketone | Shares conjugated double bond but lacks ester functionality | Important in polymer chemistry |
Ethyl 4-Methylthio-2-Oxobutanoate | Contains a methylthio group enhancing nucleophilicity | Increased reactivity towards electrophiles |
The unique combination of functional groups in ethyl 4-ethoxy-2-oxobut-3-enoate provides distinct pathways for chemical transformations, making it a valuable compound for synthetic organic chemistry and medicinal applications .
Properties
Molecular Formula |
C8H12O4 |
---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
ethyl 4-ethoxy-2-oxobut-3-enoate |
InChI |
InChI=1S/C8H12O4/c1-3-11-6-5-7(9)8(10)12-4-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
XPBYGYFJOZXYOE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=CC(=O)C(=O)OCC |
Origin of Product |
United States |
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